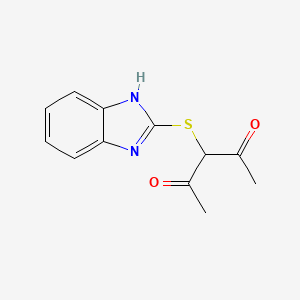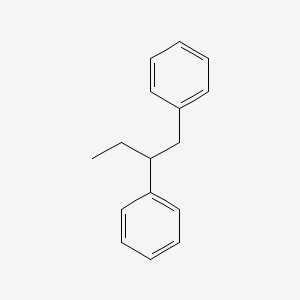
1,2-Diphenylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenylbutane: is an organic compound with the molecular formula C16H18 . It consists of a butane backbone with two phenyl groups attached to the first and second carbon atoms. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diphenylbutane can be synthesized through several methods. One common method involves the reaction of benzene with 1,2-dichloroethane in the presence of a Lewis acid catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as purification and distillation to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like chromium trioxide or permanganic acid to form benzoic acid.
Reduction: Reduction reactions can convert this compound into other derivatives, depending on the reagents and conditions used.
Substitution: The phenyl groups in this compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, permanganic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation: Benzoic acid.
Reduction: Various reduced derivatives of this compound.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Diphenylbutane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Studies involving the interaction of organic compounds with biological systems may use this compound as a model compound.
Medicine: Research into the pharmacological properties of phenyl derivatives often includes this compound.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-diphenylbutane involves its interaction with various molecular targets and pathways. The phenyl groups in the compound can engage in π-π interactions with other aromatic systems, influencing the compound’s reactivity and binding properties. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Diphenylethane
- 1,2-Diphenylpropane
- 1,2-Diphenylcyclobutane
Uniqueness
1,2-Diphenylbutane is unique due to its specific structural arrangement, which provides distinct chemical and physical properties compared to its analogs. The presence of two phenyl groups attached to a butane backbone allows for unique reactivity patterns and applications in various fields .
Propiedades
Número CAS |
5223-59-6 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1-phenylbutan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h3-12,15H,2,13H2,1H3 |
Clave InChI |
XJGHNXQUBBXYCH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)
![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
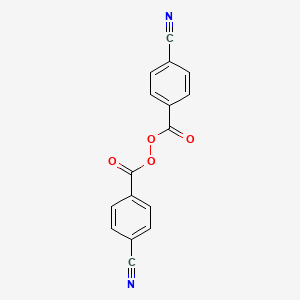
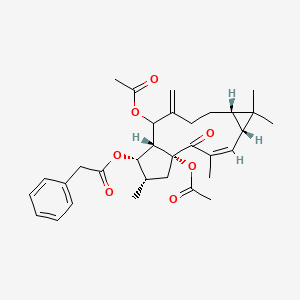

![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
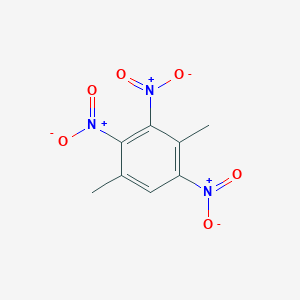



![Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14750386.png)
